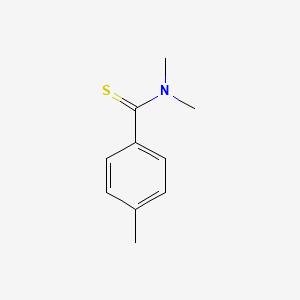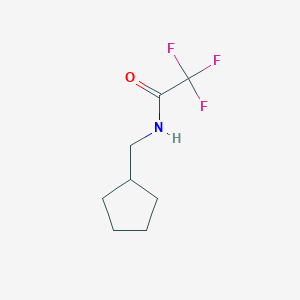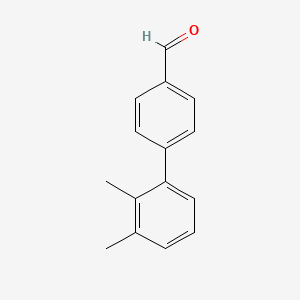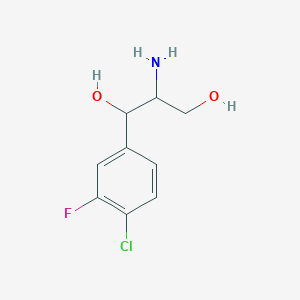
magnesium;octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium octane is a compound that combines magnesium, a lightweight metal, with octane, a hydrocarbon
Preparation Methods
The preparation of magnesium octane can involve several synthetic routes. One common method is the reaction of magnesium with octane under specific conditions. Industrial production methods may include high-temperature and high-pressure reactions to ensure the complete formation of the compound. Techniques such as mechanical ball milling and chemical vapor deposition can also be employed to synthesize magnesium-based materials .
Chemical Reactions Analysis
Magnesium octane undergoes various chemical reactions, including oxidation and reduction. For instance, magnesium can react with oxygen to form magnesium oxide, a process that releases a significant amount of energy . In the presence of specific catalysts, magnesium octane can undergo dehydrogenation, leading to the formation of octenes and other products . Common reagents used in these reactions include oxygen and various catalysts, and the major products formed can include octenes and aromatic compounds like ethylbenzene .
Scientific Research Applications
Magnesium octane has several scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the dehydrogenation of hydrocarbons . In the field of energy storage, magnesium-based materials are being explored for their potential in rechargeable batteries due to their high capacity and low cost . Additionally, magnesium compounds are being investigated for their biomedical applications, such as in the development of bioresorbable implants .
Mechanism of Action
The mechanism of action of magnesium octane involves its interaction with molecular targets and pathways. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation and stabilization of nucleic acids . In catalytic applications, magnesium octane can facilitate the dehydrogenation of hydrocarbons by providing active sites for the reaction .
Comparison with Similar Compounds
Magnesium octane can be compared with other magnesium-based compounds, such as magnesium hydride and magnesium oxide. While magnesium hydride is primarily used for hydrogen storage , magnesium oxide is widely used as a refractory material in industrial applications . The unique combination of magnesium and octane in magnesium octane provides distinct properties that make it suitable for specific catalytic and energy storage applications.
Conclusion
Magnesium octane is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and the ability to undergo various chemical reactions make it a valuable material for research and development in fields such as catalysis, energy storage, and biomedical engineering.
Properties
Molecular Formula |
C16H34Mg |
|---|---|
Molecular Weight |
250.75 g/mol |
IUPAC Name |
magnesium;octane |
InChI |
InChI=1S/2C8H17.Mg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2 |
InChI Key |
KMYFNYFIPIGQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[CH2-].CCCCCCC[CH2-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)





![2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12091310.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)

![N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12091323.png)


